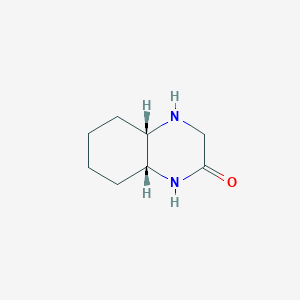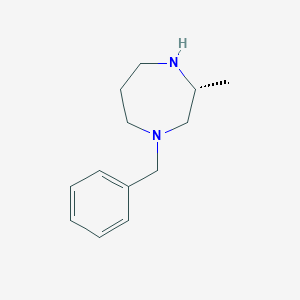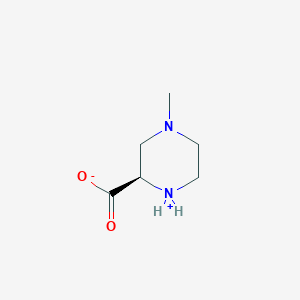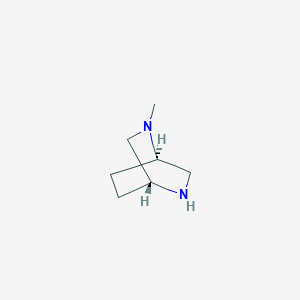
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” involves several steps. The key common intermediate in the two routes was a chiral bicyclic lactone, which was readily synthesized following the previous synthesis of relebactam from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .Molecular Structure Analysis
The molecular structure of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” is complex. It is a type of 2-oxabicyclo[2.1.1]hexane . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” are complex and require precise control. The key common intermediate in the two routes was a chiral bicyclic lactone . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .科学研究应用
Biocatalysis and Enzymatic Reduction
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane: has been studied for its bioreduction potential. Researchers have found that genetically engineered Saccharomyces cerevisiae (baker’s yeast) strains overexpressing specific carbonyl reductases can efficiently reduce the diketones derived from this compound to their corresponding hydroxyketones. For instance:
- The yeast strain overexpressing the reductase encoded by YMR226c demonstrated high efficiency in reducing diketones 1 and 2 to hydroxyketones 3–6 with excellent enantiomeric excesses .
Synthetic Chemistry and Medicinal Chemistry
The bicyclo[2.2.2]octane scaffold is an interesting building block for synthetic chemistry. Its unique three-dimensional structure can be harnessed for designing novel bioactive compounds. Researchers are exploring its potential in drug discovery and development. For example:
- Incorporating bicyclo[2.2.2]octane motifs into drug candidates may enhance their binding affinity or improve metabolic stability .
Chiral Ligands and Asymmetric Synthesis
Chiral ligands derived from bicyclo[2.2.2]octane can serve as catalysts in asymmetric synthesis. Their rigid and conformationally constrained structures contribute to high selectivity. Applications include:
- Enantioselective transformations, such as asymmetric hydrogenation or allylic substitution reactions .
Materials Science and Supramolecular Chemistry
Bicyclo[2.2.2]octane-based molecules can participate in host-guest interactions and self-assembly. Researchers explore their use in:
Natural Product Synthesis
The bicyclo[2.2.2]octane framework appears in various natural products. Researchers study its role in total synthesis, aiming to access complex molecules. For instance:
Physical Organic Chemistry
Understanding the reactivity and conformational behavior of bicyclo[2.2.2]octane derivatives contributes to physical organic chemistry. Researchers investigate:
未来方向
The development of stereoselective synthesis routes for “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” and similar compounds represents a significant advancement in the field of medicinal chemistry . This work suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry .
属性
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

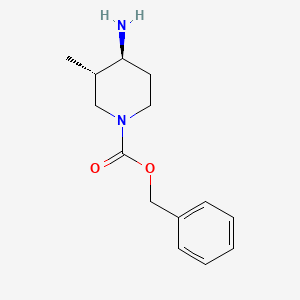

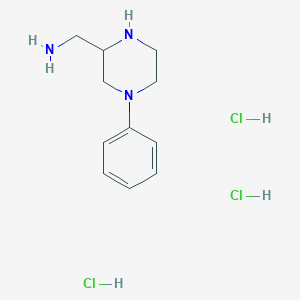


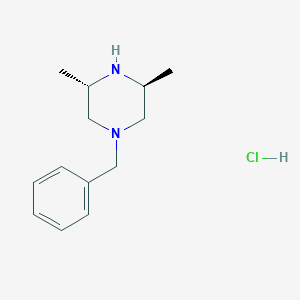

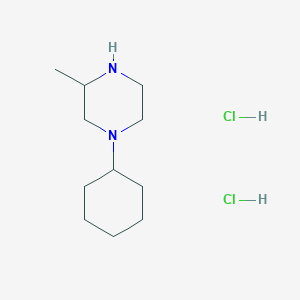
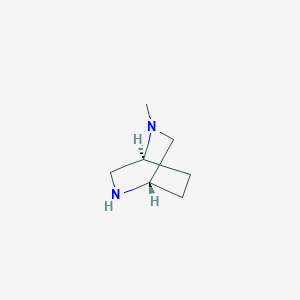
![6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190170.png)
